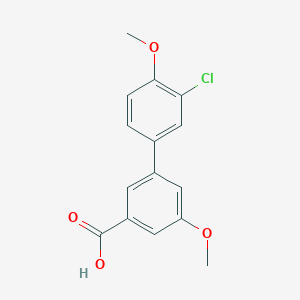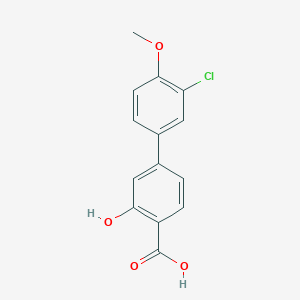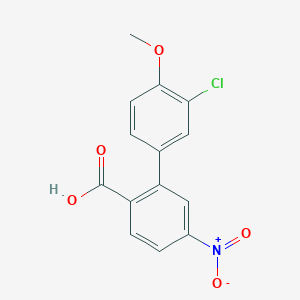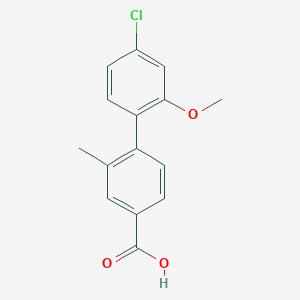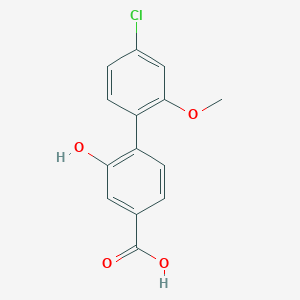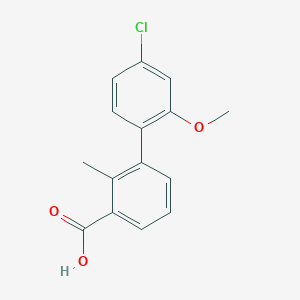
3-(4-Chloro-2-methoxyphenyl)-2-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-2-methoxyphenyl)-2-methylbenzoic acid (abbreviated as MCMB) is an organic compound commonly used in scientific research. It is a white, crystalline solid with a molecular weight of 260.6 g/mol and a melting point of 194-196 °C. MCMB has a wide range of applications in scientific research, from synthesis of other compounds to biochemical and physiological studies.
科学的研究の応用
3-(4-Chloro-2-methoxyphenyl)-2-methylbenzoic acid, 95% has a wide range of applications in scientific research. It is commonly used as a starting material in organic synthesis, as it can be used to synthesize other compounds such as 4-chloro-2-methoxybenzoic acid, 4-chloro-2-methoxyphenylacetic acid, and 4-chloro-2-methoxyphenylacetamide. 3-(4-Chloro-2-methoxyphenyl)-2-methylbenzoic acid, 95% is also used in biochemical and physiological studies, as it has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
作用機序
3-(4-Chloro-2-methoxyphenyl)-2-methylbenzoic acid, 95% has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Acetylcholine is a neurotransmitter involved in muscle contraction, memory, and learning. When 3-(4-Chloro-2-methoxyphenyl)-2-methylbenzoic acid, 95% binds to the active site of acetylcholinesterase, it prevents the enzyme from breaking down acetylcholine, resulting in an increase in the amount of acetylcholine available in the body.
Biochemical and Physiological Effects
The inhibition of acetylcholinesterase by 3-(4-Chloro-2-methoxyphenyl)-2-methylbenzoic acid, 95% has a number of biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the body, resulting in increased muscle contraction, improved memory and learning, and increased alertness. 3-(4-Chloro-2-methoxyphenyl)-2-methylbenzoic acid, 95% has also been shown to have anti-inflammatory and antioxidant effects, as well as to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
3-(4-Chloro-2-methoxyphenyl)-2-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications in organic synthesis and biochemical and physiological studies. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound, and it is also toxic and may cause skin irritation.
将来の方向性
The potential future directions for 3-(4-Chloro-2-methoxyphenyl)-2-methylbenzoic acid, 95% are numerous. It could be used to synthesize more complex compounds, such as those with anti-cancer or anti-inflammatory properties. It could also be used to study the effects of acetylcholine on the body, such as its role in memory and learning. Additionally, 3-(4-Chloro-2-methoxyphenyl)-2-methylbenzoic acid, 95% could be used to develop new drugs or therapies for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research could be done to investigate the potential toxicity of 3-(4-Chloro-2-methoxyphenyl)-2-methylbenzoic acid, 95% and to develop safer and more effective methods for its synthesis.
合成法
3-(4-Chloro-2-methoxyphenyl)-2-methylbenzoic acid, 95% can be synthesized through a two-step process. First, 4-chloro-2-methoxybenzoic acid is synthesized by the reaction of 4-chloro-2-methoxyphenol and acetic anhydride in the presence of a catalytic amount of sulfuric acid. The second step involves the reaction of the 4-chloro-2-methoxybenzoic acid with methyl iodide to yield 3-(4-Chloro-2-methoxyphenyl)-2-methylbenzoic acid, 95%.
特性
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-11(4-3-5-12(9)15(17)18)13-7-6-10(16)8-14(13)19-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLNXHPHOSKBHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=C(C=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691066 |
Source


|
| Record name | 4'-Chloro-2'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261911-35-6 |
Source


|
| Record name | 4'-Chloro-2'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

